Kaur-16-ene
Description
Definition and Structural Classification within ent-Kauranes
Kaur-16-ene is a tetracyclic diterpene with the molecular formula C₂₀H₃₂ and a molecular weight of 272.4681 g/mol . uni.luchemtunes.comnist.gov It is structurally classified as an ent-kaurane diterpenoid, featuring a perhydrophenanthrene subunit (rings A, B, and C) fused with a cyclopentane (B165970) ring (ring D). redalyc.orgresearchgate.netresearchgate.net The "16-ene" in its name refers to the presence of a double bond at the C-16 position. Within the broader classification of diterpenoids, kauranes are one of 14 recognized skeletal types. researchgate.net Ent-kauranes specifically differ from kauranes by the inversion of carbon configurations at positions C-5, C-9, and C-10. researchgate.netnih.govresearchgate.net
Historical Context and Nomenclature of ent-Kauranes
The history of ent-kauranes in scientific literature dates back to 1961 with the discovery of ent-kaurene (B36324) from the leaf oil of the Kauri pine (Agathis australis) in New Zealand. nih.govbiorxiv.orgmdpi.com Due to its observed negative optical rotation, this compound was subsequently named "ent-kaurene," with the prefix "ent" denoting its enantiomeric nature. nih.govfrontiersin.orgfrontiersin.org The nomenclature for ent-kauranes generally follows structured guidelines established by the International Union of Pure and Applied Chemistry (IUPAC) for stereochemistry and numbering. researchgate.net Confusion has sometimes arisen in the past, particularly in differentiating ent-kauranes from diastereoisomeric skeletons like phyllocladanes (also referred to as 13β-kauranes). uzh.ch
Academic Significance and Research Focus Areas
Ent-kaurane diterpenoids, including this compound, hold significant academic interest due to their multifaceted roles in plant biology and their potential applications. Research in this area focuses on understanding their biosynthesis, metabolic transformations, and the exploration of their biological activities. nih.govfrontiersin.orgmdpi.com
Role as Intermediates in Plant Primary and Secondary Metabolism
This compound and related ent-kauranes are recognized as key intermediates in plant metabolism. They are generally accepted as precursors in the biosynthesis of gibberellins (B7789140) (GAs), which are essential plant hormones regulating various growth and developmental processes. frontiersin.orgresearchgate.netwikipedia.orgnih.gov The biosynthesis of gibberellins in plants proceeds through the terpenoid pathway, starting from ent-copalyl diphosphate (B83284) (ent-CPP), which is converted to ent-kaurene (this compound) by the enzyme ent-kaurene synthase (KS). wikipedia.orguniprot.orgoup.com This conversion is a crucial step in the pathway leading to the formation of the tetracyclic ent-kaurane skeleton, from which gibberellins are subsequently derived through oxidative steps catalyzed by cytochrome P450 monooxygenases. mdpi.comoup.comnsf.gov Beyond gibberellin biosynthesis, ent-kaurene also serves as an intermediate in the biosynthesis of a wide array of more specialized diterpenoid natural products, with over 800 such compounds derived from the ent-kaurane skeleton known. oup.com
The initial oxidative steps in gibberellin biosynthesis involve the conversion of ent-kaur-16-ene to ent-kaur-16-en-19-oic acid via intermediates such as ent-kaur-16-en-19-ol and ent-kaur-16-en-19-al. nsf.gov These transformations are catalyzed by ent-kaurene oxidases (KOs), which belong to different cytochrome P450 families depending on the organism (e.g., CYP701 in plants). nsf.gov
Table 1: Intermediates in the Conversion of ent-Kaur-16-ene to ent-Kaur-16-en-19-oic Acid
| Compound Name | Formula | Role in Pathway |
| ent-Kaur-16-ene | C₂₀H₃₂ | Precursor |
| ent-Kaur-16-en-19-ol | C₂₀H₃₂O | Intermediate in plants and fungi nsf.govnih.gov |
| ent-Kaur-16-en-19-al | C₂₀H₃₀O | Intermediate in plants nsf.gov |
| ent-Kaur-16-en-19-oic acid | C₂₀H₃₀O₂ | Product, Gibberellin Precursor biorxiv.orgresearchgate.netnsf.govebi.ac.uk |
Exploration of Bioactive Potential in Scientific Discovery
Academic research actively explores the potential biological activities of ent-kaurane diterpenoids. These compounds have been reported to possess a vast array of activities in scientific studies. researchgate.netfrontiersin.org Research findings indicate potential in areas such as anti-inflammatory, antimicrobial, antiviral (including anti-HIV), anticancer, and antitumor effects. researchgate.netresearchgate.netfrontiersin.orgfrontiersin.orgresearchgate.netebi.ac.ukingentaconnect.comjapsonline.com Studies have investigated the anti-inflammatory potential of specific ent-kauranes like kaurenoic acid, noting its ability to attenuate inflammatory processes through various mechanisms, including the activation of transcription factor Nrf2 and downregulation of certain signaling pathways. frontiersin.org The structural diversity observed within ent-kauranes, often resulting from modifications like oxidation and rearrangements, contributes to their varied biological profiles. researchgate.netfrontiersin.orgfrontiersin.org Research into the bioactive potential of these compounds continues, with studies focusing on isolation from diverse plant sources and the investigation of their effects in various biological assays. mdpi.comfrontiersin.orgmdpi.com
Table 2: Reported Biological Activities of ent-Kaurane Diterpenoids in Academic Research
| Activity Type | Examples of Reported Effects |
| Anti-inflammatory | Attenuation of inflammatory processes, Nrf2 activation researchgate.netresearchgate.netbiorxiv.orgfrontiersin.orgfrontiersin.orgresearchgate.netjapsonline.com |
| Antimicrobial | Antibacterial and antifungal effects researchgate.netresearchgate.netbiorxiv.orgfrontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net |
| Antiviral | Anti-HIV activity frontiersin.orgebi.ac.ukingentaconnect.com |
| Anticancer/Antitumor | Cytotoxic effects on cancer cells researchgate.netresearchgate.netfrontiersin.orgfrontiersin.orgresearchgate.netebi.ac.ukingentaconnect.comjapsonline.commdpi.com |
| Other Activities | Termite antifeedant, hypotensive, coronary vasodilatory, anti-platelet aggregation frontiersin.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32/c1-14-12-20-11-8-16-18(2,3)9-5-10-19(16,4)17(20)7-6-15(14)13-20/h15-17H,1,5-13H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVABDHFQKWOSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | ent-16-Kaurene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035394 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
562-28-7 | |
| Record name | ent-16-Kaurene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035394 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
50 °C | |
| Record name | ent-16-Kaurene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035394 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Isolation Methodologies of Kaur 16 Ene and Its Derivatives
Botanical Distribution and Biodiversity
Kaur-16-ene and related ent-kaurane diterpenoids have been identified in a diverse range of plant species. nih.govmdpi.com
Occurrence in Annonaceae Family Species
The Annonaceae family is a significant source of ent-kaurane diterpenoids, including this compound and its derivatives. nih.govresearchgate.net Species within this family where these compounds have been found include:
Annona senegalensis. nih.gov
Annona reticulata. nih.govcore.ac.ukresearchgate.net Kaur-16-en-19-oic acid, a derivative, has been isolated from the bark of A. reticulata. researchgate.net
Xylopia aethiopica.
Annona cherimola and Annona squamosa (Atemoya, a hybrid of these two species). Kaurane (B74193) diterpenes, such as this compound and kaur-16-en-18-yl acetate (B1210297), were found in the hexanic extract of atemoya aerial parts. cabidigitallibrary.org 18-acetoxy-ent-kaur-16-ene has been isolated from the bark of Annona squamosa. researchgate.net
Annona vepretorum.
Annona glabra. wikidata.org
Presence in Asteraceae, Lamiaceae, Compositae, Euphorbiaceae, and Pteridaceae Families
Beyond the Annonaceae, ent-kaurane diterpenoids are widely distributed in several other plant families. nih.govmdpi.comfrontiersin.org These include:
Asteraceae (Compositae): This family is known to contain ent-kauranes. nih.govmdpi.comfrontiersin.org For example, kaur-16-en-19-ol has been reported in Smallanthus fruticosus (Asteraceae). nih.gov Conyza canadensis (Compositae/Asteraceae) has been found to contain ent-kaur-16-en-19-ol and ent-kaur-16-ene. economie.gouv.fr
Lamiaceae: Species in the Lamiaceae family also produce ent-kaurane diterpenoids. nih.govmdpi.comresearchgate.netmdpi.com
Euphorbiaceae: This family is another source of these compounds. nih.govmdpi.comresearchgate.netmdpi.com
Pteridaceae: The Pteridaceae family, which includes ferns, has also been reported to contain ent-kauranes. nih.govfrontiersin.org For instance, Pteris semipinnata L. contains the antitumor diterpenoid ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid. tandfonline.com
Identification in Coffea Genus
Diterpenes with ent-kaurane backbones have been described in the Coffea genus (Rubiaceae family), which includes economically important species like Coffea arabica and Coffea canephora. mdpi.commdpi.comnih.govresearchgate.net While cafestol (B1668206) and kahweol (B1673272) are the main ent-kaurane diterpenoids found in coffee, the biosynthesis of ent-kaur-16-ene has also been described in organisms relevant to coffee metabolism, such as the soil bacterium Bradyrhizobium japonicum. mdpi.com
Emission as Biogenic Volatile Organic Compounds (BVOCs) from Coniferous Trees
This compound is also emitted as a biogenic volatile organic compound (BVOC) from certain coniferous trees. researchgate.netcopernicus.orgcopernicus.org Notably, it has been detected in enclosure air samples from Cryptomeria japonica and Chamaecyparis obtusa, which are dominant coniferous trees in Japan. researchgate.netcopernicus.orgcopernicus.org The emission rate of this compound from these trees has been measured, indicating its volatility and presence in the atmosphere derived from these sources. researchgate.netcopernicus.orgcopernicus.org
Detailed research findings on emission rates:
| Tree Species | Emission Rate (µg dwg⁻¹ h⁻¹) | Average Emission Rate (µg dwg⁻¹ h⁻¹) |
| Cryptomeria japonica | 0.01 to 7.1 | 0.61 |
| Chamaecyparis obtusa | 0.01 to 7.1 | 0.61 |
These emission rates were determined using branch enclosure measurements combined with adsorbent sampling followed by solid phase-liquid extraction techniques. researchgate.netcopernicus.orgcopernicus.org In Cryptomeria japonica essential oil, this compound has been identified as a major component, present at 31.45%. jmb.or.krresearchgate.net
Extraction and Purification Techniques
The isolation of this compound and its derivatives from plant materials typically involves extraction and purification steps.
Conventional Solvent Extraction Methods
Conventional solvent extraction is a common technique used to isolate this compound and its derivatives from plant sources. tandfonline.comthegoodscentscompany.comrsc.org This method involves using appropriate solvents to dissolve and extract the target compounds from the plant matrix.
Examples of solvent extraction in research:
Extraction of ground plant material at room temperature with hexane (B92381) containing a small percentage of ethyl acetate has been used to recover acidic fractions containing ent-kaurenic acid and its derivatives. redalyc.org Subsequent steps involved dissolving the solids in a solvent mixture (e.g., hexane-ethyl acetate) and shaking with a basic solution (e.g., 5% NaOH) to separate acidic compounds into the aqueous layer. redalyc.org Acidification of the aqueous layer followed by extraction with hexane allowed for the recovery of the acid fraction, which could then be subjected to chromatography for purification. redalyc.org
Liquid Solvent Extraction (LSE) using various solvents like water, acetone, methanol (B129727), 95% ethanol (B145695), and 50% ethanol has been evaluated for the extraction of diterpenoids, including ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid from Pteris semipinnata. tandfonline.com Ethanol was found to provide the highest yield among the tested solvents in one study. tandfonline.com
Essential oils containing this compound can be obtained through methods like hydrodistillation. nih.gov
These conventional methods often involve steps such as grinding the plant material, extraction with a chosen solvent or solvent mixture, evaporation of the solvent, and subsequent purification steps like chromatography. redalyc.org While effective, conventional solvent extraction methods can sometimes have limitations such as longer extraction times and potential degradation of sensitive compounds due to thermal or hydrolytic effects, as well as environmental impacts associated with solvent usage. nih.govchemmethod.com More sustainable extraction methods are also being investigated. chemmethod.com
Chromatographic Separation Techniques
Chromatographic methods are indispensable for the isolation and purification of this compound and its derivatives from complex plant extracts. Various chromatographic techniques have been successfully applied, leveraging differences in polarity, size, and adsorption characteristics of the compounds.
Column chromatography, particularly silica (B1680970) gel column chromatography, is a widely used technique for the initial separation of crude extracts containing kauranoids. This can include both open column chromatography and flash chromatography, which utilizes pressurized flow for faster separation. nih.govnih.govnih.gov The stationary phase is typically silica gel, and elution is performed using gradients of solvent mixtures, often starting with non-polar solvents like hexane or petroleum ether and gradually increasing the polarity with solvents such as ethyl acetate or methanol to elute compounds with increasing polarity. nih.govnih.govnih.gov
For more refined separation and purification, advanced liquid chromatography techniques are employed. High-Performance Liquid Chromatography (HPLC) in both normal-phase and reversed-phase modes is effective. Reversed-phase HPLC (RP-HPLC) is particularly popular for separating compounds based on their hydrophobic interactions with a non-polar stationary phase, using a polar mobile phase like mixtures of methanol or acetonitrile (B52724) with water. Preparative-LC and recycling preparative HPLC systems have been utilized for purifying kauranoids to obtain sufficient quantities for further analysis.
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS) or Flame Ionization Detection (GC-FID), is also applied in the analysis and quantification of kauranoids, particularly for more volatile derivatives or after derivatization. Thin-layer chromatography (TLC) on silica gel is frequently used as an analytical tool to monitor the progress of chromatographic separations and to assess the purity of isolated fractions. nih.govnih.gov Specialized stationary phases, such as silica gel impregnated with silver nitrate (B79036), have been employed to separate compounds with similar polarity but differing degrees of unsaturation, such as the mixture of ent-kaur-16-en-19-oic acid and ent-trachiloban-19-oic acid.
Specialized Isolation from Plant Waste Materials (e.g., Sunflower Dry Waste)
Plant waste materials, particularly the dry waste of sunflower (Helianthus annuus L.), represent a significant and accessible source for the isolation of this compound derivatives, most notably ent-kaur-16-en-19-oic acid and ent-trachiloban-19-oic acid. Utilizing agricultural residues for the extraction of valuable compounds offers an ecological and economic advantage.
A relatively simple method has been developed for the isolation of a mixture of ent-kaur-16-en-19-oic acid and ent-trachiloban-19-oic acid from dry sunflower waste. This process typically involves the extraction of the dried and crumbled plant material using suitable organic solvents, such as diethyl ether, often performed in a Soxhlet extractor. The choice of solvent considers the lability of these diterpenoids to prevent skeletal rearrangement during extraction at high temperatures.
Following the initial extraction, the crude extract is often subjected to further processing, which may include treatment with alkaline solutions to isolate acidic compounds. The acidified aqueous phase is then extracted with an organic solvent to recover the acidic diterpenoids.
Subsequent purification of the isolated mixture of acids commonly involves column chromatography. While flash chromatography on silica gel alone may not fully resolve the mixture due to similar chromatographic properties, chromatography on silica gel impregnated with silver nitrate is effective in separating ent-kaur-16-en-19-oic acid and ent-trachiloban-19-oic acid.
Detailed research findings illustrate the yields obtained from these specialized isolation procedures. For instance, an extraction and chromatographic separation process starting with dry sunflower waste (800 g) yielded 7.5 g of yellow oil after initial workup. A portion of this extract (6.8 g) was subjected to silica gel column chromatography, affording a mixture of ent-kaur-16-en-19-oic and ent-trachiloban-19-oic acids (2.37 g), representing a 35% yield from that portion of the extract. Further separation of the mixture (860 mg) on a silica gel/AgNO3 column allowed for the isolation of the individual acids. Methylation of ent-kaur-16-en-19-oic acid (70 mg) obtained from this process followed by chromatography yielded 68.2 mg of its methyl ester, corresponding to a 93% yield for this step.
An interactive data table summarizing representative isolation yields from sunflower dry waste is presented below:
| Material Source | Compound(s) Isolated | Initial Material Amount | Yield | Notes |
| Dry sunflower waste extract | Mixture of ent-kaur-16-en-19-oic and ent-trachiloban-19-oic acids | 6.8 g | 2.37 g (35%) | Obtained after initial extraction and column chromatography |
| ent-Kaur-16-en-19-oic acid | Methyl ester of ent-kaur-16-en-19-oic acid | 70 mg | 68.2 mg (93%) | Obtained after methylation and chromatography |
Note: The interactive nature of the table would allow for sorting and potentially filtering based on columns in a digital format.
Biosynthesis and Enzymatic Pathways of Ent Kaurane Diterpenoids
Primary Metabolic Precursors and Pathways The foundational building blocks for ent-kaurane biosynthesis are derived from central metabolic pathways within the plant cell.
Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (B84403) (MEP) Pathways The isoprene (B109036) units, IPP and DMAPP, are produced via two distinct metabolic routes in plants: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway.kegg.jprsc.orgpnas.orgplos.orgThe MVA pathway is localized in the cytosol and is primarily responsible for the biosynthesis of sesquiterpenes and triterpenes, including sterols.kegg.jprsc.orgpnas.orgIn contrast, the MEP pathway operates in the plastids and is the main source of precursors for monoterpenes, diterpenes, and tetraterpenes like carotenoids and gibberellins (B7789140).kegg.jprsc.orgpnas.orgplos.orgacs.orgnih.govacs.orgWhile the MEP pathway is the predominant source of GGPP for diterpene biosynthesis, there can be some degree of cross-talk and contribution from the MVA pathway depending on the plant species and specific terpenoid being synthesized.acs.orgnih.govacs.org
Table 1: Characteristics of MVA and MEP Pathways in Plants
| Pathway Name | Cellular Localization | Primary Products | Precursor for Diterpenes (GGPP) |
| Mevalonate (MVA) | Cytosol | Sesquiterpenes, Triterpenes (Sterols) | Limited contribution |
| Methylerythritol Phosphate (MEP) | Plastids | Monoterpenes, Diterpenes, Tetraterpenes (Carotenoids, Gibberellins) | Predominant source |
Enzymatic Cyclization and Intermediate Formation The conversion of GGPP to ent-kaurene (B36324) involves two key enzymatic cyclization steps catalyzed by diterpene synthases.maxapress.commdpi.comnih.govresearchgate.net
Mechanism of ent-Kaurene Synthase (KS/Kaurene Synthase B) in ent-Kaurene Formation The second cyclization step is the conversion of ent-CPP to ent-kaurene, catalyzed by a class I diterpene synthase called ent-kaurene synthase (KS) or kaurene synthase B.frontiersin.orgmaxapress.commdpi.comresearchgate.netoup.commaxapress.comKS enzymes catalyze the cyclization and rearrangement of ent-CPP, typically through a diphosphate (B83284) ionization-initiated mechanism, to form the tetracyclic ent-kaurene structure.researchgate.netoup.commaxapress.comThis reaction involves the formation of carbocation intermediates and subsequent molecular rearrangements within the enzyme's active site.researchgate.netresearchgate.netThe product specificity of KS can be influenced by specific amino acid residues in the active center.researchgate.netIn some organisms, particularly lower land plants and fungi, a single bifunctional enzyme may catalyze both the formation of ent-CPP from GGPP and the subsequent conversion to ent-kaurene.mdpi.comoup.comuniprot.orgHowever, in angiosperms, these two steps are generally catalyzed by separate monofunctional CPS and KS enzymes.maxapress.comoup.commaxapress.com
Table 2: Key Enzymes in ent-Kaurene Biosynthesis
| Enzyme Name | Class | Substrate | Product | Function |
| Copalyl Diphosphate Synthase (CPS/Kaurene Synthase A) | Class II | GGPP | ent-CPP | Catalyzes protonation-initiated cyclization of GGPP to form ent-CPP. frontiersin.orgnih.govnih.govoup.com |
| ent-Kaurene Synthase (KS/Kaurene Synthase B) | Class I | ent-CPP | ent-Kaurene | Catalyzes cyclization and rearrangement of ent-CPP to form ent-kaurene. maxapress.comresearchgate.netoup.commaxapress.com |
Post-Kaurene Modifications and Structural Diversification Ent-kaurene serves as a central intermediate for the biosynthesis of a wide array of specialized diterpenoids. Following the formation of the ent-kaurene skeleton, further structural diversification occurs through various enzymatic modifications.maxapress.comnih.govthegoodscentscompany.comThese modifications are typically catalyzed by cytochrome P450 monooxygenases and other modifying enzymes such as dioxygenases and transferases.nih.govresearchgate.netmaxapress.comThese enzymes can introduce hydroxyl groups, oxidize carbon atoms, or catalyze rearrangements, leading to the formation of diverse ent-kaurane-related compounds, including the gibberellins.maxapress.comnih.govmaxapress.comThe biosynthesis of gibberellins from ent-kaurene involves a series of oxidation steps.maxapress.com
Role of Cytochrome P-450 Oxygenases and Monooxygenases
Following the formation of the ent-kaurane skeleton, cytochrome P-450 oxygenases and monooxygenases play crucial roles in introducing structural diversity through oxidation reactions. mdpi.comnih.govresearchgate.net These enzymes are involved in post-ent-kaurene modifications, such as hydroxylations. mdpi.com For instance, cytochrome P450 monooxygenases are central to oxyfunctionalization reactions and can oxidize a diverse range of substrates. nih.gov In the context of ent-kaurane diterpenoids, these enzymes can catalyze regioselective and stereoselective hydroxylations at various carbon atoms of the kaurane (B74193) skeleton. mdpi.comnih.govresearchgate.net Specific examples include hydroxylations at C-7, C-11, C-12, C-16, and C-19. mdpi.comresearchgate.netmdpi.comnih.gov These oxidation steps are often critical for the biological activity of the resulting diterpenoids and are essential for the conversion of ent-kaurene to gibberellins. nih.govmdpi.com For example, ent-kaurene oxidase (KO), a cytochrome P450 monooxygenase, converts ent-kaurene to ent-kaurenoic acid via ent-kaurenol (B36349) and ent-kaurenal. nih.gov
Intramolecular Cyclization and Skeletal Rearrangements
The biosynthesis of ent-kaurane diterpenoids involves key intramolecular cyclization steps catalyzed by diterpene synthases, leading to the formation of the characteristic tetracyclic structure. thegoodscentscompany.comuni.luuni.luresearchgate.net The conversion of GGPP to ent-CDP and then to ent-kaurene involves specific cyclization and rearrangement events mediated by ent-CPS and KS enzymes. researchgate.netnih.gov Beyond the initial cyclization, further modifications can involve skeletal rearrangements, contributing to the structural diversity observed in ent-kaurane-related compounds. researchgate.netnih.govresearchgate.net These rearrangements can be catalyzed enzymatically or, in some cases, induced by external factors like UV light. researchgate.net For example, a postulated biogenetic relationship suggests that ent-atisane and ent-trachylobane frameworks can arise from a common carbocation intermediate with ent-kaurane through divergent alkyl or hydrogen shifts. nih.gov Fungal biotransformation can also lead to rearrangements of the ent-kaurane skeleton. mdpi.comrsc.org
Fungal Biotransformations for Functionalization (e.g., Hydroxylations, Ring Rearrangements)
Fungi, particularly those from the Gibberella fujikuroi complex, are known for their ability to biotransform ent-kaurane diterpenoids, introducing structural modifications that are often difficult to achieve through conventional chemical synthesis. mdpi.comresearchgate.net These biotransformations primarily involve hydroxylation at various positions on the kaurane skeleton, often with high regioselectivity and stereoselectivity. mdpi.comresearchgate.netmdpi.com Fungal biotransformation can introduce hydroxyl groups at nearly all carbon atoms of the kaurane molecule. researchgate.net Examples of hydroxylation sites include C-2, C-3, C-7, C-11, C-12, C-15, C-16, C-18, and C-19. mdpi.comresearchgate.netmdpi.comnih.govrsc.org Besides hydroxylation, fungal biotransformation can also lead to ring rearrangements, altering the core structure of the diterpenoid. mdpi.commdpi.comrsc.org The production of gibberellins from kaurane precursors by fungi is a significant example of such biotransformation, involving hydroxylation and ring contraction. mdpi.com
Genetic Regulation and Evolution of ent-Kaurene Synthase Gene Families
The biosynthesis of ent-kaurene is controlled by the ent-kaurene synthase (KS) gene family, which has undergone evolutionary diversification. researchgate.netnih.govresearchgate.netwikidata.orgresearchgate.net These gene families are crucial for regulating the production of ent-kaurene and related diterpenoids involved in various plant processes, including growth and defense. mdpi.com
Genome-Wide Identification and Expression Analysis (e.g., OsKSL in Rice)
Genome-wide analyses have been conducted to identify and characterize ent-kaurene synthase-like (OsKSL) gene families in various plant species, including rice (Oryza sativa). mdpi.comwikidata.orgresearchgate.netmdpi.comresearchgate.net These studies involve identifying KS homologs based on domain analysis and grouping the identified proteins. mdpi.com Expression analysis of these gene families provides insights into their tissue-specific expression patterns and their responses to various stimuli, such as hormones and abiotic stresses. mdpi.comresearchgate.netresearchgate.net For example, in rice, the OsKSL gene family consists of multiple members, with specific members involved in the biosynthesis of gibberellins and various phytoalexins. nih.govmdpi.commdpi.com Expression profiling can reveal tissue-specifically expressed and stress-responsive genes involved in diterpenoid metabolism. nih.govmdpi.com
Transcriptional Up-Regulation and Promoter Analysis
The expression of ent-kaurene synthase genes can be transcriptionally regulated. Studies have shown that the expression of ent-kaurene synthase genes can be up-regulated by factors such as blue light, influencing plant growth responses. researchgate.net Promoter analysis of KS and KSL genes helps identify regulatory elements and motifs involved in their transcriptional control. researchgate.netresearchgate.net For instance, in rice, promoter analysis of OsKSL enzymes involved in phytoalexin biosynthesis has identified conserved motifs potentially involved in transcriptional up-regulation during plant defense responses. researchgate.netresearchgate.netgithub.io This transcriptional regulation plays a vital role in controlling the metabolic flux towards ent-kaurene and downstream diterpenoids. nih.govgithub.io
Amino Acid Switch Effects on Diterpene Synthase Product Outcome
Even small changes in the amino acid sequence of diterpene synthases can significantly alter their product specificity and outcome. nih.govnih.govresearchgate.netpsna-online.orgacs.orgmsu.edu The exchange of a single amino acid residue in the active site of diterpene synthases has been shown to determine different product profiles. nih.govresearchgate.net This phenomenon is well-documented, and altering a few amino acids can specifically change the diterpene synthase product outcome. nih.govresearchgate.net For example, in poplar, a single amino acid difference was found to determine the distinct product specificity of two diterpene synthases, leading to the formation of either ent-kaurene or 16α-hydroxy-ent-kaurane. nih.govresearchgate.net Similarly, in rice, a single amino acid alteration was sufficient to convert an isokaurene synthase into a pimaradiene synthase. nih.govresearchgate.net These findings highlight the critical role of specific amino acid residues in dictating the precise cyclization and rearrangement reactions catalyzed by diterpene synthases, thereby influencing the final diterpene product. nih.govresearchgate.netacs.orgmsu.edu
Chemical Synthesis and Derivatization Strategies for Kaur 16 Ene Scaffolds
Total Synthesis Approaches of ent-Kaurane Core Structures
Total synthesis provides a route to access kaurane (B74193) skeletons and their analogs independently of their natural abundance. researchgate.net Over the past decades, significant effort has been dedicated to developing efficient strategies for the total synthesis of ent-kaurane diterpenoids. researchgate.netmagtech.com.cn
Retrosynthetic Analysis and Disconnection Methodologies
Retrosynthetic analysis is a key technique employed in planning the total synthesis of complex molecules like kauranes. slideshare.net This approach involves working backward from the target molecule, mentally breaking it down into simpler, readily available starting materials through a series of disconnections and functional group interconversions. slideshare.net For ent-kaurane core structures, retrosynthetic strategies often focus on identifying key bond disconnections that allow for the convergent assembly of the tetracyclic system. acs.orgsci-hub.se Disconnection methodologies consider the inherent reactivity and structural features of the kaurane scaffold, aiming to simplify the synthetic route and enhance efficiency. slideshare.net Approaches have involved disconnections that enable the construction of the characteristic bicyclo[3.2.1]octane moiety found within the ent-kaurane skeleton at early stages of the synthesis. nih.govsci-hub.sethieme-connect.comunizg.hr
Convergent and Biomimetic Synthetic Routes
Biomimetic synthetic routes draw inspiration from the natural biosynthetic pathways of kaurane diterpenoids. researchgate.netscispace.comichem.md In plants, ent-kaurene (B36324) is biosynthesized from geranylgeranyl pyrophosphate (GGPP) through the action of diterpene synthases, specifically copalyl diphosphate (B83284) synthase (CPS) and kaurene synthase (KS). mdpi.comfrontiersin.org CPS converts GGPP to ent-copalyl diphosphate (ent-CPP), which is then cyclized by KS to form ent-kaur-16-ene. frontiersin.orgpnas.org Biomimetic approaches in the laboratory aim to mimic these enzymatic cyclization cascades to construct the kaurane skeleton efficiently. researchgate.net While the direct biomimetic cyclization of polyene precursors has been explored for constructing terpene frameworks, applying this strategy to the cis-decalin system of kauranes has presented challenges. researchgate.net However, retro-biomimetic transformations, such as the acid-induced rearrangement of ent-kaurane frameworks to related diterpenoid skeletons like atisane (B1241233) and beyerane, have also been investigated. scispace.comichem.md
Semisynthesis and Chemical Modification of Natural Kaur-16-ene Derivatives
Given that many kaurane diterpenoids can be isolated in relatively large amounts from various plant species, semisynthesis and chemical modification of these natural products offer an alternative route to access diverse kaurane derivatives. nih.govmdpi.com This approach is particularly useful for generating more polar or functionally diverse compounds that may have enhanced biological activities. mdpi.comresearchgate.net
Functional Group Transformations and Introduction of Novel Moieties
Semisynthetic strategies involve the chemical modification of existing functional groups on naturally occurring kaurane skeletons or the introduction of new moieties. nih.govresearchgate.net Naturally occurring kaurane diterpenes often have limited functional groups, necessitating chemical transformations to increase their structural diversity. mdpi.com Common modifications include hydroxylation, oxidation, esterification, and the introduction of various substituents. thaibinhjmp.vnmdpi.comresearchgate.net For example, methods for preparing kauranic esters through the alkylation of kauranic acids have been developed. nih.gov Fungal biotransformations have also proven to be a powerful tool for introducing structural diversity into kaurane diterpenes, achieving regioselective hydroxylation at various carbon atoms and other modifications. mdpi.comnih.gov
Structural Optimization for Enhanced Biological Activities
Chemical modification and semisynthesis are extensively used in structure-activity relationship (SAR) studies to optimize the biological activities of kaurane derivatives. thaibinhjmp.vnresearchgate.net By systematically modifying the kaurane scaffold, researchers can investigate how specific functional groups and structural features influence biological properties such as antimicrobial, antitumor, or anti-inflammatory activity. frontiersin.orgthaibinhjmp.vnmdpi.com Studies have shown that the presence and position of oxygen substituents significantly influence the biological effects of kaurane diterpenoids. thaibinhjmp.vnresearchgate.net For instance, the introduction of specific functional groups or the modification of existing ones can lead to derivatives with enhanced potency or altered biological profiles. thaibinhjmp.vnresearchgate.net Structural optimization efforts often involve targeting specific regions of the kaurane core for modification based on insights gained from SAR studies. thaibinhjmp.vn
Synthetic Biology and Heterologous Production Systems
Synthetic biology approaches, particularly the engineering of microbial hosts, offer a promising alternative for the sustainable and efficient production of kaurane diterpenoids and their precursors. beilstein-journals.orgresearchgate.netresearchgate.net Heterologous production systems, such as engineered Escherichia coli, can be designed to produce ent-kaurene and other kaurane skeletons from simple carbon sources. beilstein-journals.orgresearchgate.netresearchgate.net
These systems involve introducing the genes encoding the necessary enzymes from the kaurane biosynthetic pathway, such as GGPP synthase, CPS, and KS, into a suitable host organism. beilstein-journals.orgresearchgate.net By optimizing the metabolic pathways within the host, it is possible to achieve high titers of the desired kaurane compounds. beilstein-journals.orgresearchgate.net For example, truncated artificial pathways in E. coli have been constructed and optimized for the efficient production of ent-kaurene. beilstein-journals.orgresearchgate.netnih.gov These engineered systems can provide a reliable and scalable source of kaurane scaffolds for further chemical diversification and biological evaluation, bypassing limitations associated with isolation from natural sources or complex total synthesis. beilstein-journals.orgresearchgate.netresearchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 520687 |
| ent-Kaur-16-en-19-oic acid (Kaurenoic acid) | 92529179 |
| Steviol | 443464 |
| ent-Kaur-16-en-19-ol | 443465 |
| Kaur-16-en-19-al | 443466 |
| Principinol D | Not readily available in search results, often referred to by name in synthesis papers. |
| Lungshengenin D | Not readily available in search results, often referred to by name in synthesis papers. |
| Isosteviol | 10062561 |
| Oridonin | 104915 |
| ent-Kaurene | 520687 (Same as this compound) |
| ent-Copalyl diphosphate (ent-CPP) | 13853882 |
| Geranylgeranyl pyrophosphate (GGPP) | 135639764 |
Data Tables
While the search results provide some quantitative data (e.g., production titers in synthetic biology), detailed reaction conditions, yields, and spectroscopic data for specific synthesis steps are typically found within the full research articles and patents, which are not fully accessible here. However, based on the information, a representative table showing production titers from heterologous expression can be presented.
Table 1: Production of ent-Kaurene in Engineered E. coli Strains
| E. coli Strain | IPTG Concentration (mM) | ent-Kaurene Titer (mg/L) | Source |
| DL10006 | 0.5 | 74 ± 3 | beilstein-journals.orgresearchgate.net |
| DL10006 | 0.1 | 72 ± 4 | beilstein-journals.orgresearchgate.net |
| DL10006 | 0.25 | 71 ± 2 | beilstein-journals.orgresearchgate.net |
| DL10003 | 0.1 | 27 ± 3 | beilstein-journals.orgresearchgate.net |
Engineering Microorganisms as Cell Factories for Scalable Biomolecule Production
Microbial cell factories represent a promising alternative to traditional plant extraction and chemical synthesis for the sustainable and scalable production of kaurane diterpenoids, including the this compound scaffold. This approach leverages the power of synthetic biology and metabolic engineering to reprogram microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, to produce these complex natural products from simple carbon sources. nih.govnih.govresearchgate.netmdpi.com
The biosynthesis of diterpenoids in microbes typically involves the mevalonate (B85504) (MVA) or the 2-C-methyl-ᴅ-erythritol 4-phosphate (MEP) pathway, which supply the universal C5 isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). beilstein-journals.org These precursors are then elongated to geranylgeranyl diphosphate (GGDP), a C20 precursor, by enzymes like geranylgeranyl diphosphate synthase (GGPPS). beilstein-journals.orgoup.com Diterpene synthases (DTSs), also known as diterpene cyclases, act on GGDP to form the diverse polycyclic carbon skeletons of diterpenoids, including the kaurane skeleton. beilstein-journals.org Subsequent modifications by enzymes, often cytochrome P450s, introduce oxidative diversity to these scaffolds. beilstein-journals.org
Engineering efforts focus on optimizing these pathways within the microbial host to enhance the production of the desired kaurane compounds. This can involve introducing heterologous genes encoding relevant plant-derived enzymes, modifying native metabolic pathways to increase precursor supply, and optimizing enzyme activity and expression levels. nih.govresearchgate.netmdpi.com
Recent research has demonstrated the successful construction of artificial pathways in E. coli for the efficient production of ent-kaurene, a representative kaurane diterpene. beilstein-journals.orgresearchgate.net These truncated pathways can achieve significant titers in fermentation. For instance, one study reported ent-kaurene titers of 113 ± 7 mg/L in shake-flask fermentation using an engineered E. coli strain. beilstein-journals.orgresearchgate.net This was achieved through a truncated artificial pathway that depended on the exogenous addition of isoprenoid alcohol to boost the supply of IPP and DMAPP via sequential phosphorylation reactions. beilstein-journals.orgresearchgate.net
Another study highlighted the development of an E. coli-based platform for the de novo production of oxidized kaurene compounds from simple carbon sources. nih.gov Pathway optimization, including modifications to transmembrane CYP450 oxidases and co-expression of cytochrome b5, along with protein engineering, led to a significant increase in the yield of steviol, a key intermediate in kaurenoid biosynthesis. nih.gov This platform also enabled the production of various oxidized derivatives. nih.gov
The use of Saccharomyces cerevisiae as a cell factory for diterpene production is also well-established, offering advantages such as robust growth and well-developed genetic tools. researchgate.netmdpi.com
These studies underscore the potential of engineered microorganisms as scalable and sustainable platforms for producing kaurane diterpenoids, providing an alternative to traditional methods which can face challenges like low natural abundance and complex chemical synthesis. nih.gov
| Engineered Microorganism | Target Kaurane Compound | Production Titer (Example) | Key Engineering Strategies | Source |
| Escherichia coli | ent-Kaurene | 113 ± 7 mg/L | Truncated artificial pathway, exogenous isoprenoid alcohol addition, pathway optimization | beilstein-journals.orgresearchgate.net |
| Escherichia coli | Oxidized Kaurenes | Up to 1.07 g/L (Steviol) | Pathway optimization, CYP450 modification, cytochrome b5 co-expression, protein engineering | nih.gov |
| Saccharomyces cerevisiae | Various Diterpenoids | Not specified for kauranes | Metabolic engineering, synthetic biology tools | researchgate.net |
Advanced Analytical and Computational Methodologies for Kaur 16 Ene Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods play a vital role in determining the chemical structure of kaur-16-ene and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is a primary tool for the structural elucidation of this compound and other kaurane (B74193) diterpenoids. mdpi.comjyu.fiscielo.bracgpubs.orgresearchgate.netnih.govacgpubs.org 1D NMR spectra, such as ¹H and ¹³C NMR, provide information on the types of protons and carbons present and their chemical environments. Analysis of chemical shifts and coupling constants in ¹H NMR helps in determining the connectivity of atoms and the stereochemistry of the molecule. nih.gov ¹³C NMR provides information on the carbon skeleton. acgpubs.orgnih.gov
NMR data for kaurane diterpenoids, including ent-3β-hydroxy-kaur-16-ene and ent-kaur-16-en-19-oic acid, are available and used for structural confirmation. ufpr.br
Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound and its related compounds. mdpi.comjyu.fiscielo.bracgpubs.orgacgpubs.org Electron Ionization Mass Spectrometry (EI-MS) is commonly used and provides fragmentation patterns that can help in identifying structural features. foodb.canist.gov
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides accurate mass measurements, allowing for the determination of the exact molecular formula of a compound. acgpubs.orgnih.govacgpubs.orgscielo.br This is particularly useful for novel or modified kaurane diterpenoids. HRESIMS can also be coupled with tandem mass spectrometry (MS/MS) to obtain fragmentation spectra, which provide detailed structural information by breaking down the molecule into smaller ions. researchgate.netnih.govnih.gov This fragmentation can reveal the positions of functional groups and the linkages between different parts of the molecule, such as the attachment points of sugar units in glycosides. nih.govnih.gov For example, HRESIMS data has been used to confirm the molecular formula of rebaudioside Z, a kaurane diterpene glycoside. nih.gov
Predicted collision cross section values can also be obtained for kaur-16-en-19-al using mass spectrometry data. uni.lu
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of crystalline compounds, including kaurane diterpenoids. mdpi.comjyu.firesearchgate.netrsc.orgnih.govresearchgate.net This method can provide unambiguous information about bond lengths, bond angles, and the relative and absolute configurations of chiral centers. mdpi.comjyu.fi While obtaining suitable crystals can be challenging, X-ray diffraction studies have been successfully applied to determine the absolute configuration of several ent-kaurane-type diterpenoids, resolving ambiguities in stereochemical assignments based solely on NMR or other spectroscopic data. mdpi.comjyu.fi For instance, X-ray diffraction confirmed the structure and stereochemistry of 16-kauren-19-oic acid and other kaurane derivatives. nih.govresearchgate.net It has also been used to confirm the structure of iso-stevioside, a kaurane derivative. researchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound and its derivatives by analyzing the vibrational modes of the molecules. ajol.infoscielo.brsciencebiology.orgacademicjournals.orgspectrabase.com Different functional groups absorb infrared radiation at characteristic frequencies, providing a spectral fingerprint of the molecule. FT-IR can indicate the presence of hydroxyl groups (O-H), carbonyl groups (C=O), carbon-carbon double bonds (C=C), and other functionalities within the kaurane structure. ajol.infoscielo.brsciencebiology.orgacademicjournals.org For example, FT-IR analysis of essential oil containing this compound showed characteristic peaks for alkenes. ajol.info FT-IR spectra of kaur-16-en-18-al are also available. spectrabase.com
Chromatographic Methods for Analysis and Quantification
Chromatographic methods are essential for the separation, identification, and quantification of this compound from complex mixtures, such as plant extracts. scielo.brufpr.brsciencebiology.org
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique for the analysis of volatile and semi-volatile compounds, including this compound. foodb.cascielo.brarcjournals.orgajol.infonih.govscielo.brnist.govsciencebiology.orgacademicjournals.org In GC-MS, compounds in a mixture are separated based on their boiling points and interaction with the stationary phase in the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio and fragmentation pattern. arcjournals.org
GC-MS is effective for identifying this compound in various samples, such as plant essential oils and extracts. scielo.brarcjournals.orgajol.infonih.gov The identity of this compound is typically confirmed by comparing its retention time and mass spectrum with those of authentic standards or with data available in mass spectral libraries like NIST. arcjournals.orgnist.gov For example, this compound has been identified and quantified using GC-MS in the essential oil of Pandanus candalabrum and in the chloroform (B151607) extract of Ageratum conyzoides. arcjournals.orgajol.info GC-MS analysis has also been used to identify this compound in the leaf essential oil of Cryptomeria japonica. nih.gov
GC-MS can also provide quantitative information based on the peak areas of the identified compounds in the chromatogram. arcjournals.org
Here is a table summarizing some research findings related to the analytical techniques used for this compound and related compounds:
| Technique | Application | Example Compound(s) | Key Finding/Information | Source(s) |
| NMR (1D and 2D) | Structural elucidation | ent-kaurane diterpenoids, Rebaudioside Z | Determination of connectivity, stereochemistry, and sugar attachment points. nih.govacgpubs.org | mdpi.comjyu.fiscielo.bracgpubs.orgresearchgate.netnih.govacgpubs.org |
| MS and HRESIMS | Molecular weight and elemental composition, fragmentation | ent-kaurane diterpenoids, Rebaudioside Z | Accurate mass measurement, molecular formula determination, structural information from fragments. acgpubs.orgnih.govacgpubs.orgscielo.brnih.gov | mdpi.comjyu.fiscielo.bracgpubs.orgnih.govacgpubs.orgscielo.br |
| X-ray Crystallography | Absolute configuration determination | ent-kaurane-type diterpenoids, 16-kauren-19-oic acid, iso-stevioside | Unambiguous determination of 3D structure and stereochemistry. mdpi.comjyu.firesearchgate.netnih.govresearchgate.net | mdpi.comjyu.firesearchgate.netrsc.orgnih.govresearchgate.net |
| FT-IR Spectroscopy | Identification of functional groups | This compound, Kaur-16-en-18-al | Identification of characteristic functional groups like C=C and O-H. ajol.infoscielo.brsciencebiology.orgacademicjournals.org | ajol.infoscielo.brsciencebiology.orgacademicjournals.orgspectrabase.com |
| GC-MS | Separation, identification, and quantification | This compound | Identification and relative quantification in plant extracts and essential oils. scielo.brarcjournals.orgajol.infonih.gov | foodb.cascielo.brarcjournals.orgajol.infonih.govscielo.brnist.govsciencebiology.orgacademicjournals.org |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation, identification, and quantification of kaurane diterpenoids in various matrices, particularly plant extracts. RP-HPLC methods, often employing acetonitrile (B52724) and water or methanol (B129727) as mobile phases, have been developed and validated for the quantitative determination of specific kaurane acids like kaurenoic acid and grandiflorenic acid. nih.govscielo.brresearchgate.netscielo.brnih.gov These methods are essential for assessing the content of these compounds in plant materials and extracts. nih.govscielo.brresearchgate.netscielo.brnih.gov
HPLC-DAD (Diode Array Detector) is frequently used, allowing for detection at multiple wavelengths to optimize the analysis of different kauranes and co-eluting compounds. nih.govscielo.brnih.gov For instance, detection at 210 nm is suitable for compounds like kaurenoic acid, while other wavelengths may be used for derivatives with different chromophores. nih.gov
Method validation parameters such as precision, recovery, linearity, limits of quantification (LOQ), and limits of detection (LOD) are typically evaluated to ensure the reliability of the HPLC method for quantitative analysis. nih.govscielo.br Studies have reported good linearity with high correlation coefficients (r²) for kaurane diterpenoids over specific concentration ranges. nih.govscielo.br Precision, assessed through intra-day and inter-day assays, has shown low relative standard deviations (RSD). nih.govscielo.br Recovery rates generally fall within acceptable ranges, indicating the accuracy of the method in quantifying the compounds in complex samples. nih.govscielo.br
While HPLC is effective, challenges such as achieving optimal resolution between closely related kauranes and potential peak tailing have been noted, requiring careful optimization of chromatographic conditions, including mobile phase composition and pH. scielo.brresearchgate.net
Data from a quantitative RP-HPLC study of kaurenoic acid and grandiflorenic acid in Wedelia paludosa aerial parts illustrates typical findings:
| Compound | Amount (% dry weight) | Repeatability RSD (%) (n=5) | Recovery (%) | Recovery RSD (%) |
| Kaurenoic acid | 0.85 ± 0.08 | 1.34 | 83.0 - 101.0 | 1.9 - 4.6 |
| Grandiflorenic acid | 0.32 ± 0.02 | 1.84 | 83.0 - 101.0 | 1.9 - 4.6 |
| scielo.br |
This table demonstrates the quantitative data obtained using a validated HPLC method, highlighting the concentration of specific kaurane diterpenes and the method's performance characteristics.
Computational Chemistry and In Silico Approaches
Computational chemistry and in silico methods play a significant role in kaurane research, offering insights into their electronic structure, reactivity, interactions with biological targets, and the prediction of their properties. These approaches complement experimental studies and can guide the design of new kaurane derivatives with desired characteristics. researchgate.netunesp.brsci-toys.comsemanticscholar.orgnih.govcas.cnsigmaaldrich.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is employed to establish mathematical relationships between the chemical structures of kaurane diterpenoids and their biological activities. nih.govuma.ptnih.gov By analyzing molecular descriptors and experimental activity data, QSAR models can predict the activity of new or untested kaurane compounds and identify the structural features crucial for their biological effects. uma.ptnih.gov
QSAR studies on kaurane diterpenoids have been conducted to explore various activities, including P-glycoprotein inhibitory activity and anticancer properties. uma.ptnih.gov These models can help in the rational design of kaurane derivatives with improved potency or desired pharmacological profiles. uma.ptnih.gov The development of QSAR models involves calculating various molecular descriptors (e.g., constitutional, topological, geometrical, electrostatic, and quantum-chemical) and correlating them with biological data using statistical methods. uma.pt
Reported QSAR models for diterpenes, including kauranes, have shown reasonable predictive ability, with cross-validation correlation values indicating the robustness of the models. uma.pt
Density Functional Theory (DFT) for Electronic Structure and Vibrational Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, optimized geometries, and vibrational properties of kaurane diterpenoids. researchgate.netunesp.brsemanticscholar.orgnih.govresearchgate.netresearchgate.netbohrium.comnih.govmdpi.com DFT calculations provide insights into molecular properties such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and vibrational frequencies. researchgate.netunesp.brnih.govresearchgate.netbohrium.comnih.gov
Studies utilizing DFT have focused on optimizing the geometry of kaurane structures and calculating their vibrational spectra (IR and Raman). researchgate.netunesp.brnih.govresearchgate.net Comparing calculated vibrational frequencies with experimental data helps in the assignment of characteristic vibrations and confirms the proposed molecular structures. researchgate.netnih.govresearchgate.net Potential energy distribution (PED) calculations can further aid in the assignment of vibrational modes. researchgate.netresearchgate.net
DFT is also used to calculate electronic properties like HOMO and LUMO energies, which are related to the molecule's reactivity. researchgate.netunesp.brnih.govbohrium.com The energy gap between HOMO and LUMO can indicate the molecule's kinetic stability and chemical reactivity. researchgate.netbohrium.com MEP analysis helps visualize the charge distribution and predict sites for electrophilic or nucleophilic attack. researchgate.netnih.govbohrium.com
Furthermore, DFT calculations can be used to study the effects of substituents on the properties of kaurane diterpenoids, such as bond dissociation enthalpies, which are relevant to their antioxidant potential. researchgate.net
Molecular Dynamics Simulations for Solute-Solvent Interactions and Stability Analysis
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of kaurane diterpenoids, including their interactions with solvents and their conformational stability over time. researchgate.netunesp.brsemanticscholar.orgnih.govplos.orgresearchgate.netresearchgate.netresearchgate.netibict.brresearchgate.netfigshare.com MD simulations provide information on how kaurane molecules behave in different environments, which is crucial for understanding their solubility, formulation, and interactions in biological systems. researchgate.netunesp.brresearchgate.netresearchgate.netnih.govnih.govamazon.com
These simulations can reveal solute-solvent interactions, such as hydrogen bonding and hydrophobic effects, by analyzing radial distribution functions between atoms of the diterpene and the solvent molecules. researchgate.netresearchgate.netresearchgate.net This helps in understanding the solvation behavior and predicting the solubility of kauranes in various solvents. researchgate.netresearchgate.netresearchgate.net
MD simulations are also used to assess the stability of kaurane structures, both in isolation and in complex with other molecules, such as proteins. semanticscholar.orgnih.govplos.orgresearchgate.netresearchgate.netfigshare.com By simulating the system over a certain period (e.g., nanoseconds), researchers can observe conformational changes and evaluate the stability of the interactions. plos.orgfigshare.com This is particularly relevant when studying the binding of kauranes to biological targets. semanticscholar.orgnih.govplos.orgresearchgate.netresearchgate.netfigshare.com
Studies have used MD simulations to evaluate the stability of kaurane-protein complexes, observing minimum deviation and fluctuation, which indicates strong binding. figshare.comjapsonline.com
Molecular Docking Studies for Receptor Binding Predictions
Molecular docking is a computational technique used to predict the binding affinity and interaction modes of kaurane diterpenoids with target proteins or receptors. unesp.brsci-toys.comsemanticscholar.orgnih.govcas.cnnih.govplos.orgresearchgate.netresearchgate.netfigshare.comjapsonline.comresearchgate.netnih.gov This method helps identify potential biological targets for kauranes and understand the key interactions driving the binding process. unesp.brsci-toys.comsemanticscholar.orgnih.govcas.cnnih.govplos.orgresearchgate.netresearchgate.netfigshare.comjapsonline.comresearchgate.netnih.gov
Docking studies involve placing the kaurane molecule into the binding site of a target protein and calculating a binding score or energy that estimates the strength of the interaction. semanticscholar.orgplos.orgjapsonline.com Lower binding energy values generally indicate higher binding affinity. plos.orgjapsonline.com
Kaurane diterpenoids have been investigated using molecular docking for their potential inhibitory activity against various enzymes and receptors, including dihydrofolate reductase-thymidylate synthase (DHFR-TS), Pteridine reductase 1 (PTR1), monoamine oxidase B (MAO-B), alpha-amylase, alpha-glucosidase, protein tyrosine phosphatase 1B (PTP1B), and SARS-CoV-2 proteins. semanticscholar.orgnih.govnih.govplos.orgresearchgate.netresearchgate.netjapsonline.comnih.gov
Docking results provide details on the types of interactions formed between the kaurane and the target, such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and alkyl interactions. semanticscholar.orgplos.orgresearchgate.netjapsonline.comresearchgate.net These interactions are crucial for stabilizing the complex and contributing to the biological activity. semanticscholar.orgplos.orgresearchgate.net For example, hydrogen bond interactions and the presence of specific functional groups have been identified as important for the inhibitory activity of certain kauranes against enzymes like DHFR-TS. nih.gov
Molecular docking studies can identify promising kaurane candidates for further in vitro and in vivo investigations based on their predicted binding affinities and favorable interactions with the target. semanticscholar.orgplos.orgresearchgate.net
Data from a molecular docking study evaluating the MAO-B inhibitory potential of a kaurane diterpenoid (xylopic acid) compared to a standard drug (rasagiline) is shown below:
| Compound | Binding Energy (kcal/mol) |
| Xylopic acid | -9.3 |
| Rasagiline | -7.3 |
| Co-crystallized ligand | -8.4 |
| semanticscholar.orgplos.org |
This table illustrates how docking scores are used to compare the predicted binding affinities of different compounds to a target protein.
Biological Activities and Mechanistic Investigations of Kaur 16 Ene and Its Derivatives
Antitumor and Antiproliferative Activities (In Vitro Studies)
The tetracyclic diterpenoid Kaur-16-ene and its derivatives, collectively known as ent-kaurane diterpenoids, have garnered significant scientific attention for their potent antitumor and antiproliferative properties demonstrated in a variety of preclinical in vitro models. These natural compounds, isolated from various plant sources, exhibit a range of biological activities that interfere with cancer cell growth and survival through multiple mechanisms.
Cytostatic Effects and Cell Cycle Arrest (e.g., G2/M Phase)
A primary mechanism through which this compound derivatives exert their antitumor effects is by inducing cytostasis, a state of cell growth arrest. This is often achieved by disrupting the normal progression of the cell cycle. Numerous studies have shown that these compounds can halt cancer cells in specific phases of their division cycle, preventing them from replicating.
Notably, a significant number of ent-kaurane diterpenoids induce cell cycle arrest at the G2/M checkpoint. This checkpoint is a critical control point that ensures a cell is ready for mitosis. For instance, the derivative ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid has been shown to cause an accumulation of nasopharyngeal carcinoma cells in the G2/M phase. nih.gov Similarly, other synthesized ent-kaurene (B36324) derivatives have demonstrated promising cytostatic activity by inducing a selective G2/M phase arrest, proving particularly effective in colon (HT29) and hepatocellular carcinoma (HepG2) cells. nih.gov This disruption of the cell cycle is a key factor in the antiproliferative activity of these compounds, as it directly inhibits the uncontrolled division that characterizes cancer cells.
Induction of Apoptosis and Mitochondrial Dysfunction Mechanisms
Beyond halting cell proliferation, this compound derivatives are potent inducers of apoptosis, or programmed cell death, a crucial process for eliminating damaged or cancerous cells. A key pathway through which these compounds trigger apoptosis involves the mitochondria.
Research indicates that certain ent-kaurene derivatives can lead to mitochondrial dysfunction. nih.gov This is often characterized by a significant loss of the mitochondrial membrane potential, a critical factor for mitochondrial health and function. nih.gov The disruption of this potential can trigger the release of pro-apoptotic factors from the mitochondria, activating the intrinsic apoptotic pathway. nih.gov For example, studies on the derivative 11β-hydroxy-ent-16-kaurene-15-one in HepG2 cells demonstrated that the compound induces both apoptosis and ferroptosis (an iron-dependent form of cell death) by increasing cellular levels of reactive oxygen species (ROS). mdpi.com This accumulation of ROS, caused by the inhibition of antioxidant systems, leads to oxidative stress and subsequent cell death. The robust apoptotic effects of these compounds, closely linked to mitochondrial disruption, underscore their potential as powerful anticancer agents. nih.gov
Inhibition of Cell Proliferation in various Cancer Cell Lines
The antiproliferative and cytotoxic activities of this compound and its derivatives have been validated across a broad spectrum of human cancer cell lines. These compounds consistently demonstrate the ability to inhibit the growth and viability of various tumor types in a dose-dependent manner.
The efficacy of these compounds has been documented in cell lines derived from colon cancer (HT29), hepatocellular carcinoma (HepG2), and murine melanoma (B16-F10). nih.gov For example, a synthesized ent-kaurene containing an exomethylene–cyclopentanone moiety showed particularly strong antiproliferative effects in all three of these cell lines, with IC50 values (the concentration required to inhibit cell growth by 50%) around 2.5 μM. nih.gov Further studies have confirmed cytotoxic activity against cervical cancer (HeLa), pancreatic cancer (PANC-1), and breast cancer (MCF7 and SkBr3) cell lines. nih.govmdpi.com The broad-spectrum activity highlights the potential of ent-kaurane diterpenoids as versatile anticancer agents.
Inhibitory Concentration (IC50) of this compound Derivatives in Various Cancer Cell Lines
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) |
| Synthesized ent-kaurene (13) | HT29 | Colon Cancer | 2.71 ± 0.23 |
| Synthesized ent-kaurene (13) | HepG2 | Hepatocellular Carcinoma | 2.12 ± 0.23 |
| Synthesized ent-kaurene (13) | B16-F10 | Murine Melanoma | 2.65 ± 0.13 |
| Ponicidin | HeLa | Cervical Cancer | 23.1 |
| Excisanin A | SkBr3 | Breast Cancer | 27.3 |
This table is interactive. Click on headers to sort.
Modulation of Key Regulatory Proteins and Transcription Factors
The anticancer activities of this compound derivatives are rooted in their ability to interact with and modulate the function of key cellular proteins and transcription factors that govern cell survival, proliferation, and death.
One critical target is the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which plays a significant role in promoting inflammation and cell survival in cancer. The derivative ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid has been shown to induce apoptosis and cell cycle arrest accompanied by a decrease in NF-κB expression. nih.gov
Furthermore, ent-kaurane diterpenoids can influence the p53 tumor suppressor pathway. Molecular docking studies have suggested that certain ent-kaurane diterpenoids could act as inhibitors of the mortalin-p53 interaction, which represents a novel therapeutic approach to reactivating the tumor-suppressing function of p53 in cancer cells.
Another important mechanism is the inhibition of telomerase, an enzyme responsible for maintaining the length of telomeres at the ends of chromosomes. In most normal cells, telomerase activity is low, leading to telomere shortening with each cell division, which acts as a natural brake on proliferation. Cancer cells often reactivate telomerase to achieve replicative immortality. Several ent-kaurane diterpenoids have been found to markedly inhibit telomerase activity in cancer cells in a dose-dependent manner, providing another avenue for their antitumor action.
Anti-inflammatory and Analgesic Mechanisms (In Vitro and Animal Models)
In addition to their anticancer properties, this compound and its derivatives possess significant anti-inflammatory and analgesic activities, which have been demonstrated in both cell-based assays and animal models. Inflammation is a critical component of many diseases, including cancer, and the ability of these compounds to modulate inflammatory pathways contributes to their therapeutic potential.
Inhibition of Proinflammatory Mediators
The anti-inflammatory effects of this compound derivatives are partly due to their ability to inhibit the release or action of key proinflammatory mediators. These mediators, when released in response to injury or infection, orchestrate the inflammatory response.
Specifically, the ent-kaurane derivative Xylopic acid has been found to be effective against acute inflammation by modulating the effects of crucial pro-inflammatory markers. Research has shown that its mechanism of action involves interfering with mediators such as histamine (B1213489) and serotonin. The initial phase of inflammation in models like carrageenan-induced paw edema is known to be mediated by the release of these substances. By inhibiting the action of histamine and serotonin, this compound derivatives can effectively dampen the early stages of the inflammatory cascade, contributing to their observed anti-inflammatory and analgesic effects in animal studies.
Attenuation of Inflammatory Processes via NF-κB Translocation Inhibition
This compound and its derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In an inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), it translocates to the nucleus to activate the transcription of genes encoding inflammatory mediators.
Research indicates that certain ent-kaurane diterpenoids function as potent anti-inflammatory agents by inhibiting this translocation process. thegoodscentscompany.com Studies on LPS-stimulated murine macrophages (RAW 264.7 cells) have demonstrated that various kaurene derivatives can suppress the activation of NF-κB. nih.gov This inhibition prevents the subsequent expression of pro-inflammatory enzymes and cytokines. For instance, the derivative ent-kaur-15-en-17-al-18-oic acid was found to inhibit the NF-κB pathway, leading to a decrease in the mRNA expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α). plos.org
The mechanism of inhibition involves preventing the degradation of IκB, the inhibitory protein that keeps NF-κB in the cytoplasm. thegoodscentscompany.com By stabilizing IκB, these compounds effectively block the nuclear translocation of the p65 subunit of NF-κB. thegoodscentscompany.com This action leads to a downstream reduction in the production of inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1α (IL-1α), and Interferon-gamma (IFN-γ). nih.gov The anti-inflammatory properties of kaurenoic acid, a key this compound derivative, have been partly attributed to its ability to downregulate NF-κB and cytokine-related pathways. mdpi.com
Specific ent-kaurane diterpenoids isolated from Isodon xerophylus demonstrated significant inhibition of NF-κB-dependent luciferase activity with IC₅₀ values ranging from 0.7 to 1.8 µM, highlighting their potency. thegoodscentscompany.com
Antipyretic Effects and Associated Mechanisms
A comprehensive review of available scientific literature did not yield specific research findings on the antipyretic (fever-reducing) effects and associated mechanisms of this compound or its direct derivatives. While some plants containing kaurane (B74193) diterpenoids are used in traditional medicine to treat fever, dedicated scientific studies isolating and verifying this specific activity for this compound are not prominently available. mdpi.com
Inhibition of Cyclooxygenase (COX-I, COX-II) and Topoisomerase (TOP-II) Enzymes
Cyclooxygenase (COX) enzymes are key to the inflammatory process, catalyzing the synthesis of prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. researchgate.net Research has shown that the anti-inflammatory effects of some this compound derivatives are linked to the inhibition of COX-2. For example, the compound ent-kaur-15-en-17-al-18-oic acid was found to decrease the mRNA expression of COX-2 in LPS-stimulated macrophages. plos.org This suggests that part of its anti-inflammatory action is mediated through the suppression of this key inflammatory enzyme.
Regarding Topoisomerase II (TOP-II), an essential enzyme for managing DNA topology during replication and transcription, a detailed search of scientific literature did not reveal specific studies demonstrating the inhibitory activity of this compound or its derivatives against this enzyme. While topoisomerases are a known target for various natural and synthetic compounds in therapeutic research, their interaction with this compound has not been specifically documented in the available research. cup.edu.innih.gov
Antimicrobial Activities and Mechanisms
This compound and its derivatives possess a notable spectrum of antimicrobial activities, which have been evaluated against various pathogenic microorganisms. mdpi.com
Antibacterial Effects against Gram-Positive and Gram-Negative Bacteria
The antibacterial activity of this compound derivatives has been demonstrated against a range of bacteria, with a general trend of higher efficacy against Gram-positive bacteria compared to Gram-negative strains. nih.gov
Research on ent-kaur-16-en-19-oic acid (kaurenoic acid) has provided specific minimum inhibitory concentration (MIC) values. It showed potent activity against the Gram-positive bacterium Bacillus subtilis with an MIC of 30 μg/mL and moderate activity against Staphylococcus aureus with an MIC of 150 μg/mL. Another derivative, ent-kaur-16-en-18-oic acid, exhibited an MIC of 250 μg/mL against S. aureus. Against the oral pathogen Enterococcus faecalis, kaurenoic acid showed an MIC of 200 μg/mL.
Other studies have reported the activity of various kaurane derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with some compounds showing MIC values of 64 μg/mL. mdpi.comnih.gov In contrast, studies evaluating several ent-kaurene diterpenoids reported a lack of significant activity against the Gram-negative bacteria Escherichia coli and Klebsiella pneumoniae. nih.gov However, one synthetic derivative, ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene, did show zones of inhibition against both E. coli (13 mm) and K. pneumoniae (10 mm), suggesting that structural modifications can influence the antibacterial spectrum. bohrium.com
No specific data from the reviewed literature was found regarding the activity of this compound derivatives against Porphyromonas gingivalis or Staphylococcus epidermidis.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound/Derivative | Bacterium | Activity Measurement | Result |
|---|---|---|---|
| ent-kaur-16-en-19-oic acid | Staphylococcus aureus | MIC | 150 µg/mL |
| ent-kaur-16-en-18-oic acid | Staphylococcus aureus | MIC | 250 µg/mL |
| 18-O-acetyl-kauran-16-ent-19-oic acid | Staphylococcus aureus (MRSA) | MIC | 64 µg/mL |
| ent-kaur-16-en-19-oic acid | Enterococcus faecalis | MIC | 200 µg/mL |
| ent-kaur-3-O-(...)-15-ene¹ | Enterococcus faecalis | Inhibition Zone | 12 mm |
| ent-kaur-3-O-(...)-15-ene¹ | Escherichia coli | Inhibition Zone | 13 mm |
| Various ent-kaurene diterpenoids | Escherichia coli | MIC | No good activity |
| ent-kaur-3-O-(...)-15-ene¹ | Klebsiella pneumoniae | Inhibition Zone | 10 mm |
| Various ent-kaurene diterpenoids | Klebsiella pneumoniae | MIC | No good activity |
¹ ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene
Antifungal Activities
The antifungal properties of this compound derivatives appear to be limited and potentially species-specific. One study reported that ent-kaur-16-en-19-oic acid exhibited no effects against the fungal pathogens Candida albicans and Aspergillus niger. Similarly, another investigation found that several individual kaurane diterpenoids did not show good activity against C. albicans. nih.gov In contrast, a synthetic derivative, ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene, demonstrated a 10 mm zone of inhibition against Candida krusei, indicating that some derivatives may possess antifungal potential. bohrium.com
Proposed Mechanisms: Cell Membrane Damage, Inhibition of DNA/Protein Synthesis
The precise antimicrobial mechanisms of action for this compound have not been fully elucidated, but several possibilities have been proposed based on general knowledge of antimicrobial compounds. nih.gov One potential mechanism is the disruption of the bacterial cell membrane. It is suggested that these lipophilic compounds may interact with the lipid bilayer of bacterial membranes, leading to increased permeability and loss of cellular integrity. nih.gov This disruption can dissipate critical ion gradients and lead to the leakage of essential intracellular components, ultimately causing cell death.
Another proposed mechanism is the inhibition of essential cellular processes, such as the synthesis of DNA and proteins. nih.govnih.gov By interfering with the enzymes responsible for DNA replication or protein translation, these compounds could halt bacterial growth and proliferation. This mode of action is common among various natural antimicrobial agents. nih.gov However, specific studies confirming that this compound or its derivatives directly cause cell membrane damage or inhibit DNA/protein synthesis in bacteria are not yet widely available.
Antimalarial Activity (In Vitro Studies)
The therapeutic potential of this compound and its derivatives as antimalarial agents has been explored through various in vitro investigations. These studies primarily focus on evaluating the efficacy of these compounds in inhibiting the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. The in vitro assays provide crucial preliminary data on the antiplasmodial activity of these natural products and their synthetic analogues.
Efficacy against Plasmodium falciparum Strains
Research into the antiplasmodial activity of ent-kaurane diterpenes has demonstrated notable efficacy against chloroquine-resistant strains of Plasmodium falciparum. ufba.brnih.gov A key study evaluated a series of ent-kaurane derivatives against the W2 clone of P. falciparum, a well-characterized chloroquine-resistant strain. ufba.br
The findings from this research indicated that several derivatives of this compound displayed good antiplasmodial activity, with IC50 values (the concentration required to inhibit 50% of parasite growth) ranging from 5.4 to 10.4 µM. ufba.br The parent compound, kaurenoic acid (1), exhibited moderate activity with an IC50 value of 21.1 µM. ufba.br Interestingly, the esterification of the carboxylic acid group at C-19, as seen in methyl kaurenoate (4), resulted in a substantial increase in activity, with an IC50 of 8.2 µM. ufba.br
Epoxide derivatives of this compound also showed significant antiplasmodial effects. For instance, compounds with an epoxide group at the C-16/C-17 position demonstrated good activity. ufba.br The orientation of this epoxide group was found to influence the efficacy, with the ent-α configuration showing slightly better activity than the ent-β configuration. ufba.br The most potent compound in this particular study was a perhydropyrimidine derivative (21), which exhibited an IC50 of 5.4 µM. ufba.br
These in vitro results highlight that specific structural modifications to the this compound skeleton can significantly enhance its antiplasmodial potency against drug-resistant P. falciparum strains. ufba.brnih.gov
Interactive Data Table: Antiplasmodial Activity of this compound Derivatives against P. falciparum (W2 Strain)
| Compound Number | Compound Name/Description | IC50 (µM) ufba.br | Activity Level ufba.br |
| 1 | Kaurenoic acid | 21.1 ± 3.3 | Moderate |
| 3 | Grandiflorenic acid | 23.3 ± 1.7 | Moderate |
| 4 | Methyl kaurenoate | 8.2 ± 4.1 | Good |
| 5 | Methyl iso-kaurenoate | 8.8 ± 1.6 | Good |
| 7 | Epoxide derivative (ent-β config.) | 9.6 ± 1.8 | Good |
| 8 | Epoxide derivative (ent-β config.) | 10.4 ± 2.0 | Good |
| 9 | Epoxide derivative (ent-α config.) | 6.9 ± 2.0 | Good |
| 11 | Derivative of Kaurenoic acid | 34.7 ± 2.1 | Moderate |
| 13a/13b | Derivatives of Kaurenoic acid | 29.8 ± 1.2 | Moderate |
| 21 | Perhydropyrimidine derivative | 5.4 ± 0.9 | Good |
| 22 | Allylic alcohol derivative | 7.9 ± 1.5 | Good |
Structure Activity Relationship Sar Studies of Ent Kaurane Diterpenoids
Influence of Functionalization on Bioactivity
The presence and position of various functional groups, particularly oxygen-containing moieties like hydroxyl and carbonyl groups, significantly impact the bioactivity of ent-kaurane diterpenoids. mdpi.comresearchgate.net Generally, an increase in the degree of functionalization is associated with enhanced activity in many cases. mdpi.comresearchgate.net
Impact of Hydroxyl Groups (e.g., C-7, C-14, C-15) on Antitumor and Antimicrobial Activity
Hydroxyl groups at specific positions on the ent-kaurane skeleton have been shown to play a critical role in modulating antitumor and antimicrobial activities. Studies indicate that the presence of hydroxyl groups at C-7 and/or C-14 can increase antitumor activity. mdpi.comnih.gov Polyhydroxylated ent-kaurane diterpenoids, such as oridonin, exhibit antitumor activity, with increased functionalization often linked to higher potency. mdpi.comnih.gov Hydroxylation at positions C-2, C-3, C-16, and C-17 on kaurenoic acid derivatives has also been reported to show significant immunomodulatory activity. mdpi.comnih.gov Furthermore, a hydroxyl group at the C-6β position, capable of forming a hydrogen bond with a C-15 carbonyl group, has been associated with both antitumor and antibacterial activity against Gram-positive bacteria. researchgate.netnih.gov
Effects of Oxidation and Skeletal Rearrangements on Biological Profiles
Oxidation and skeletal rearrangements of the ent-kaurane framework lead to a diverse array of derivatives with altered biological profiles. nih.govfrontiersin.orgresearchgate.netpreprints.org Oxidation can occur at various carbon positions, introducing carbonyl groups or epoxides, which can significantly change the compound's activity. For instance, the introduction of two ketone functionalities at the C-2 and C-15 positions in atractyligenin (B1250879) derivatives resulted in an 8-10 times increase in antiproliferative effectiveness against colon cancer cells compared to the corresponding hydroxylated amides. unipa.it
Skeletal rearrangements, such as bond cleavages, intramolecular cyclizations, and methyl group migrations, result in modified carbon frameworks, leading to compounds with distinct activities. nih.govfrontiersin.orgresearchgate.netpreprints.orgmdpi.com Examples include the formation of seco-ent-kauranes, where one of the rings is opened, or rearrangements leading to furan-type or lactone-type diterpenoids found in coffee. preprints.orgmdpi.com These structural changes can influence target interactions and pharmacokinetic properties.
Correlation of Molecular Features with Specific Pharmacological Targets
Understanding the correlation between specific molecular features of ent-kaurane diterpenoids and their pharmacological targets is key to developing targeted therapies. Research has identified several molecular pathways and targets modulated by these compounds, particularly in the context of their anticancer activity. nih.govresearchgate.net
Ent-kauranes exert their anticancer effects through various mechanisms, including the regulation of apoptosis, cell cycle arrest, autophagy, and metastasis. nih.govresearchgate.net Specific molecular targets involved in these processes include:
Apoptosis: BCL-2, BAX, PARP, cytochrome c, cleaved caspase-3, -8, and -9. nih.govresearchgate.net
Cell Cycle Arrest: Cyclin D1, c-Myc, p21, p53, and CDK-2 and -4. nih.govresearchgate.net
Metastasis: MMP-2, MMP-9, VEGF, and VEGFR. nih.govresearchgate.net
Autophagy: LC-II and mTOR. nih.govresearchgate.net
Molecular docking studies are increasingly used to predict the binding modes and affinity of ent-kaurane diterpenoids for target proteins, providing insights into the structural features responsible for specific interactions. mdpi.comup.ac.za For example, studies have highlighted strong interactions between certain ent-kaurane compounds with the iNOS protein, correlating with their anti-inflammatory effects. up.ac.za The lipophilicity and water solubility of ent-kaurane diterpenoids also influence their ability to reach molecular targets and exhibit drug-like properties. nih.gov Compounds with moderate lipophilicity are often considered optimal for interacting with molecular targets. nih.gov
Table 1: Examples of Functional Group Impact on Activity
| Functional Group Position(s) | Modification Type | Observed Activity / Effect | Relevant Section | Source(s) |
| C-7 and/or C-14 | Hydroxyl groups | Increased antitumor activity | 7.1.1 | mdpi.comnih.gov |
| C-2, C-3, C-16, C-17 | Hydroxyl groups | Immunomodulatory activity | 7.1.1 | mdpi.comnih.gov |
| C-6β and C-15 | Hydroxyl and Carbonyl | Antitumor and antibacterial (Gram-positive) | 7.1.1 | researchgate.netnih.gov |
| C-2 and C-15 | Ketone functionalities | Increased antiproliferative activity (colon cancer) | 7.1.2 | unipa.it |
| C-9/C-11 and C-16/C-17 | Epoxide groups | Influence on cytotoxicity and antiplasmodial activity | 7.2 | ufba.br |
Table 2: Examples of Pharmacological Targets of Ent-Kaurane Diterpenoids (Anticancer Activity)
| Biological Process | Key Molecular Targets | Relevant Section | Source(s) |
| Apoptosis | BCL-2, BAX, PARP, cytochrome c, caspases-3, -8, -9 | 7.3 | nih.govresearchgate.net |
| Cell Cycle Arrest | Cyclin D1, c-Myc, p21, p53, CDK-2, -4 | 7.3 | nih.govresearchgate.net |
| Metastasis | MMP-2, MMP-9, VEGF, VEGFR | 7.3 | nih.govresearchgate.net |
| Autophagy | LC-II, mTOR | 7.3 | nih.govresearchgate.net |
| Inflammation | iNOS protein | 7.3 | up.ac.za |
Future Research Directions and Translational Perspectives
Elucidation of Precise Molecular Mechanisms of Action
A critical area for future research is the detailed elucidation of the molecular mechanisms underlying the observed biological activities of Kaur-16-ene and its derivatives. While broad activities such as anti-inflammatory, antimicrobial, and antitumor effects have been reported, the specific cellular and molecular targets remain largely unknown. nih.gov Advanced techniques in chemical biology, proteomics, and genomics can be employed to identify the protein targets and signaling pathways modulated by these compounds. For instance, understanding how ent-kaurane diterpenoids induce apoptosis in cancer cells or suppress inflammatory responses at a molecular level is crucial for their development as targeted therapeutic agents. nih.gov Investigating their potential covalent interactions with cellular targets, particularly for derivatives containing reactive moieties like α,β-unsaturated ketones, could reveal novel mechanisms of action. researchgate.net
Discovery of Novel Bioactive ent-Kaurane Derivatives through Combinatorial Chemistry and High-Throughput Screening
The natural diversity of ent-kaurane diterpenoids provides a rich scaffold for the discovery of new bioactive molecules. nih.govnih.gov Combinatorial chemistry and high-throughput screening (HTS) are powerful tools that can be utilized to synthesize and evaluate large libraries of novel ent-kaurane derivatives. benthamscience.comslideshare.netmanuscriptpoint.com By systematically modifying the core kaurane (B74193) skeleton, researchers can explore the structure-activity relationships (SAR) and identify derivatives with enhanced potency and selectivity for specific biological targets. nih.gov This approach allows for the rapid identification of "hit" compounds that can be further optimized into "lead" compounds for preclinical development. slideshare.net Techniques such as solid-phase and solution-phase synthesis can be employed to efficiently generate these compound libraries for screening. slideshare.net
Optimization of Solubility and Bioavailability for Research Applications
A significant challenge for the research and potential therapeutic application of many natural products, including this compound and its derivatives, is their often poor water solubility and bioavailability. nih.govnih.gov Future research must focus on developing strategies to overcome these limitations. Formulation approaches such as the use of nanosuspensions, polymeric micelles, and cocrystals can significantly enhance the solubility and dissolution rate of these hydrophobic compounds. nih.govmdpi.comnih.gov Chemical modifications of the parent molecule, without compromising its bioactivity, can also be explored to improve its physicochemical properties. Optimizing these parameters is essential to ensure that sufficient concentrations of the compounds can be achieved in vitro and in vivo for accurate biological evaluation and potential therapeutic efficacy. nih.gov
Advanced Computational Modeling for Predictive Research and Drug Design
Computer-aided drug design (CADD) offers a powerful and efficient approach to accelerate the discovery and optimization of ent-kaurane-based compounds. nih.govbeilstein-journals.org Molecular modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to predict the binding affinity of ent-kaurane derivatives to specific protein targets and to guide the design of new analogs with improved activity. beilstein-journals.org These computational methods can help in prioritizing compounds for synthesis and biological testing, thereby reducing the time and cost associated with traditional drug discovery pipelines. beilstein-journals.org By building predictive models based on the structural features of known active compounds, researchers can virtually screen large compound libraries and identify promising candidates for further investigation.
Sustainable Production Methods through Synthetic Biology and Green Chemistry Principles
The natural abundance of this compound and its derivatives can be limited, making large-scale production for research and potential commercialization challenging. biorxiv.org Synthetic biology presents a promising avenue for the sustainable production of these compounds. nih.govlongdom.org This involves engineering microorganisms, such as bacteria or yeast, to produce this compound and its derivatives from simple, renewable feedstocks. biorxiv.orglbl.govstanford.edu This approach aligns with the principles of green chemistry by reducing the reliance on petrochemicals and minimizing environmental impact. gctlc.orgmsu.eduacs.orgpaperpublications.orgnih.gov Green chemistry principles, such as waste prevention, atom economy, and the use of safer solvents and renewable feedstocks, should be integrated into both the synthetic and biosynthetic production routes of these compounds. gctlc.orgmsu.edupaperpublications.org
Exploration of Underexplored Biological Activities
While research on ent-kaurane diterpenoids has primarily focused on their anticancer and anti-inflammatory properties, there is a vast potential for discovering novel biological activities. nih.govmdpi.com Future studies should aim to screen this compound and its derivatives against a broader range of biological targets and disease models. For example, their potential as antiviral, antifungal, or neuroprotective agents remains largely unexplored. nih.gov Investigating their effects on metabolic disorders, cardiovascular diseases, and age-related conditions could also unveil new therapeutic applications. mdpi.com A comprehensive evaluation of their bioactivity spectrum will provide a more complete understanding of the therapeutic potential of this versatile class of natural products.
Q & A
Q. How is Kaur-16-ene quantified in plant samples using gas chromatography-mass spectrometry (GC-MS)?
Methodological Answer: this compound is quantified via GC-MS using a 30-m HP-5ms capillary column with helium as the carrier gas. The GC program starts at 60°C, ramps to 150°C (2.5°C/min), then to 300°C (30°C/min), and holds for 10 minutes. Quantification relies on selected ion monitoring (SIM) mode, comparing peak areas of target ions (e.g., m/z ratios unique to this compound) against authentic standards. An internal standard (e.g., cyclopentadecane) is used to adjust for instrument variability. The emission rate is calculated using:
where is the analyte mass (µg), is the airflow rate, and is leaf dry weight .
Q. What factors influence this compound emission rates in coniferous species?
Methodological Answer: Emission rates are temperature-dependent, modeled via the G93 algorithm:
Here, (slope from linear regression) quantifies temperature sensitivity, is ambient temperature, and is the standard temperature (30°C). Baseline emission rates () are calculated under controlled conditions. For C. japonica and C. obtusa, emission rates correlate linearly with temperature, but baseline values remain seasonally stable, unlike monoterpenes .
Advanced Research Questions
Q. How can experimental designs address contradictions in this compound emission models?
Methodological Answer: Discrepancies arise when assuming constant baseline emissions () across seasons. To resolve this, conduct longitudinal studies with repeated sampling across seasons, controlling for light, humidity, and leaf age. Use mixed-effects models to account for intra- and inter-plant variability. For example, Matsunaga et al. (2011) found no seasonal variation in C. japonica and C. obtusa this compound emissions, suggesting distinct biosynthetic regulation compared to monoterpenes. Validate findings using isotopic labeling to trace precursor utilization .
Q. What analytical strategies distinguish this compound from structurally similar diterpenes like Hibaene?
Methodological Answer: Employ high-resolution GC-MS with a polar column (e.g., DB-WAX) to separate co-eluting compounds. Compare retention indices and mass spectra against authenticated standards. For ambiguous peaks, use tandem MS (GC-MS/MS) to fragment ions and identify unique fragmentation patterns. In C. japonica, this compound and Hibaene were resolved using a 30-m HP-5ms column, with this compound confirmed via spiking experiments .
Q. How does this compound biosynthesis differ from gibberellin-related kaurene pathways?
Methodological Answer: While gibberellins derive from ent-kaurene, this compound lacks a hydroxylation step at C-19, preventing conversion to bioactive gibberellins. In Gibberella fujikuroi, this compound is not metabolized into gibberellin analogues, unlike ent-kaurene. Use radiolabeled mevalonate to trace metabolic flux in plant tissues and compare enzyme activity (e.g., kaurene oxidase) between pathways .
Q. What statistical methods are optimal for analyzing low-concentration this compound data near detection limits?
Methodological Answer: For data below the limit of detection (LOD: ~0.1 ng g⁻¹ h⁻¹), apply Tobit regression to handle censored data. Use bootstrap resampling to estimate confidence intervals for emission rates. In field studies, blank corrections () must be rigorously applied to avoid overestimation. For multivariate analysis (e.g., temperature and light effects), employ principal component analysis (PCA) to reduce dimensionality .
Data Contradiction and Validation
Q. How can researchers validate this compound emission measurements across laboratories?
Methodological Answer: Standardize protocols using inter-laboratory comparisons with shared reference samples. Report and values with uncertainty margins (e.g., ±5% for GC-MS precision). Publish raw data (e.g., chromatograms, calibration curves) in supplementary materials. For example, Matsunaga et al. (2011) provided detailed equations and parameter definitions to ensure reproducibility .
Q. Why do some studies report temperature-independent this compound emissions despite the G93 model?
Methodological Answer: Discrepancies may stem from species-specific biosynthetic pathways or stress-induced emissions. Test the G93 model’s applicability by exposing plants to controlled abiotic stressors (e.g., drought, ozone). For C. obtusa, emissions followed the G93 model under standard conditions but deviated during oxidative stress, suggesting alternative regulatory mechanisms .
Experimental Design Guidelines
Q. What sampling protocols minimize artifacts in this compound emission studies?
Methodological Answer: Use dynamic enclosure chambers with purified air inflow to avoid contamination. Collect samples in Tenax® TA adsorbent tubes, ensuring flow rates (50–200 mL/min) and sampling durations (<4 hours) prevent breakthrough. Measure blanks (empty chamber runs) for each field campaign. For leaf mass normalization, immediately weigh samples post-collection and dry at 70°C to constant weight .
Q. How should researchers select coniferous species for comparative this compound studies?
Methodological Answer: Prioritize species with divergent ecological niches (e.g., C. japonica vs. C. obtusa) to explore evolutionary drivers. Include at least 10 individuals per species to capture intraspecific variability. Use ANOVA to test for species-specific differences in and . In Shiiba, C. obtusa showed higher emission variability than C. japonica, necessitating larger sample sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
